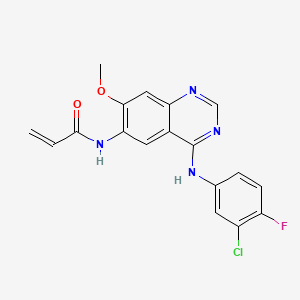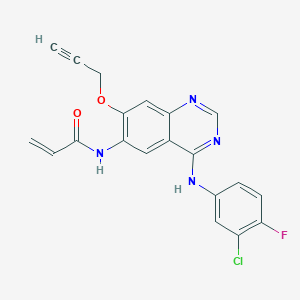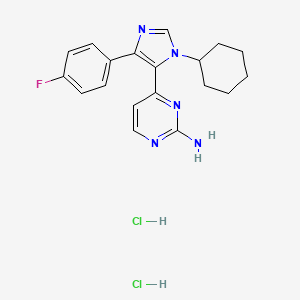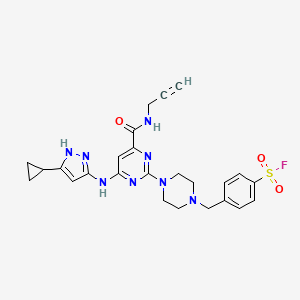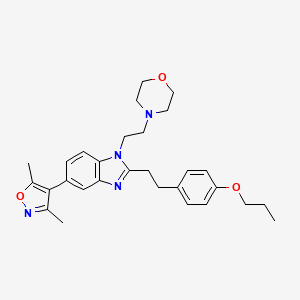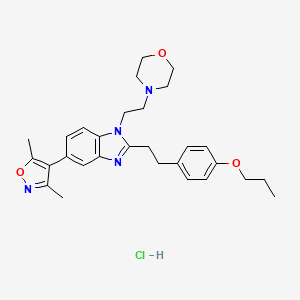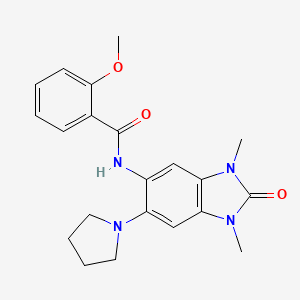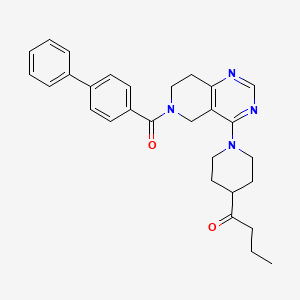
PK-Thpp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
PK-THPP has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the function of TASK-3 channels and their role in cellular processes.
Biology: It is used to investigate the physiological and pathological roles of TASK-3 channels in various tissues, including the brain and heart.
Medicine: This compound is being explored as a potential therapeutic agent for conditions such as cancer, pain, and respiratory disorders due to its ability to modulate TASK-3 channel activity
Industry: It is used in the development of new drugs and as a reference compound in pharmacological studies.
Mécanisme D'action
Target of Action
PK-Thpp is a potent antagonist of the TASK-3 potassium (K+) channels , which are highly expressed in the central nervous system . These channels play a crucial role in regulating the membrane potential of excitable cells . TASK-3 is involved in neurotransmitter action and has been identified as an oncogenic K+ channel .
Mode of Action
This compound interacts with its targets, the TASK-3 channels, by blocking them . This blocking action is influenced by the fenestrations state of TASK-3 channels and occurs when they are open . The binding is mainly governed by hydrophobic contacts between this compound and the residues of the binding site . This compound also blocks TASK-1, the closest relative channel of TASK-3, but with almost nine-times less potency .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the regulation of membrane potential in excitable cells, such as neurons . By blocking the TASK-3 channels, this compound disrupts the normal functioning of these channels, leading to changes in the membrane potential and, consequently, the excitability of the cells .
Result of Action
The primary result of this compound’s action is the increased excitability of cells due to changes in their membrane potential . This can have various effects depending on the specific cell types and tissues involved. For instance, in the central nervous system, this could influence neurotransmitter action .
Action Environment
The action of this compound is influenced by the state of the TASK-3 channels it targets . Specifically, the compound’s binding to these channels is influenced by their fenestrations state and occurs when they are open . This suggests that the efficacy and stability of this compound’s action can be influenced by factors that affect the state of TASK-3 channels.
Méthodes De Préparation
La synthèse de PK-THPP implique plusieurs étapes, commençant par la préparation de l'échafaudage tétrahydropyrido[4,3-d]pyrimidine. Cet échafaudage est ensuite fonctionnalisé avec divers substituants pour obtenir le composé final. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir que le produit souhaité est obtenu avec une pureté élevée .
Analyse Des Réactions Chimiques
PK-THPP subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent les agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent les agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe par un autre. .
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de this compound peut entraîner la formation d'une cétone ou d'un alcool, tandis que la réduction peut produire un hydrocarbure ou une amine.
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé outil pour étudier la fonction des canaux TASK-3 et leur rôle dans les processus cellulaires.
Biologie : Il est utilisé pour étudier les rôles physiologiques et pathologiques des canaux TASK-3 dans divers tissus, y compris le cerveau et le cœur.
Médecine : This compound est exploré comme agent thérapeutique potentiel pour des pathologies telles que le cancer, la douleur et les troubles respiratoires en raison de sa capacité à moduler l'activité des canaux TASK-3
Mécanisme d'action
This compound exerce ses effets en se liant au canal potassique TASK-3 et en bloquant son activité. Cette liaison est influencée par l'état des fenestrations du canal et se produit lorsque le canal est ouvert. La liaison est principalement régie par des contacts hydrophobes entre le bloqueur et les résidus du site de liaison . Cette interaction empêche le flux d'ions potassium à travers le canal, modulant ainsi le potentiel membranaire et l'excitabilité cellulaire.
Comparaison Avec Des Composés Similaires
PK-THPP est unique par sa forte puissance et sa sélectivité pour le canal potassique TASK-3 par rapport à d'autres composés similaires. Certains composés similaires comprennent :
A1899 : Un autre bloqueur du canal TASK-3 avec une structure chimique différente.
MM-3b : Un nouveau bloqueur du canal TASK-3 avec un échafaudage pyrazolo[3,4-b]pyridine
This compound se distingue par sa sélectivité et sa puissance plus élevées, ce qui en fait un outil précieux pour étudier la fonction du canal TASK-3 et développer de nouvelles stratégies thérapeutiques .
Propriétés
IUPAC Name |
1-[1-[6-(4-phenylbenzoyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]piperidin-4-yl]butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O2/c1-2-6-27(34)23-13-16-32(17-14-23)28-25-19-33(18-15-26(25)30-20-31-28)29(35)24-11-9-22(10-12-24)21-7-4-3-5-8-21/h3-5,7-12,20,23H,2,6,13-19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZGRIRZVHNUSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1CCN(CC1)C2=NC=NC3=C2CN(CC3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A: PK-THPP is a potent and selective antagonist of TASK-3 (KCNK9) potassium channels [, , ]. These channels are highly expressed in the central nervous system and are involved in regulating neuronal excitability []. By blocking TASK-3 channels, this compound causes membrane depolarization and increases neuronal excitability []. This effect has been observed in various cell types, including rat carotid body type-1 cells [] and dorsal motor nucleus of the vagus nerve neurons [].
A: The binding of this compound and its analogs to the TASK-3 channel is influenced by the "fenestrations state" of the channel, with binding predominantly occurring when the channel is in an open state []. The interaction is primarily driven by hydrophobic contacts between the molecule and residues within the binding site []. Interestingly, the presence of a hydrogen bond acceptor group capable of interacting with threonine residues in the selectivity filter significantly enhances potency, as observed in this compound compared to less potent analogs lacking this feature [].
A: Yes, this compound has shown promising results in both in vitro and in vivo studies. In isolated rat carotid body type-1 cells, this compound inhibited TASK channel activity and triggered a rapid increase in intracellular calcium concentration ([Ca2+]i), primarily through membrane depolarization and voltage-gated Ca2+ entry []. This suggests a potential role for this compound in modulating chemosensing and respiratory responses. In vivo studies using isoflurane-anesthetized rats demonstrated that intravenous administration of this compound effectively stimulated breathing, even surpassing the effects of the known respiratory stimulant doxapram [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

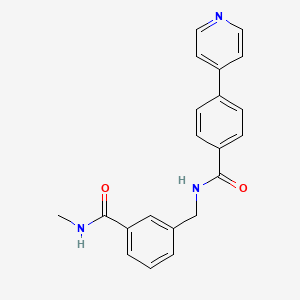
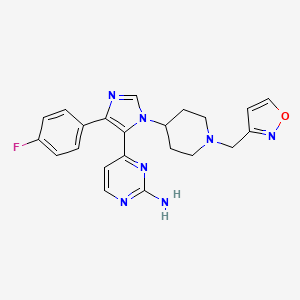

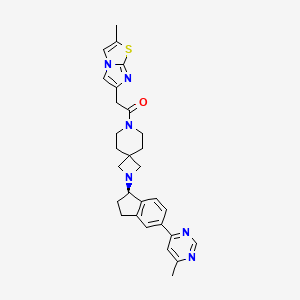
![[(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B610051.png)
